1,4-Bis(2-fluorophenyl)piperazine

Catalog No.
S15097017
CAS No.
63523-84-2
M.F
C16H16F2N2
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(2-fluorophenyl)piperazine

CAS Number

63523-84-2

Product Name

1,4-Bis(2-fluorophenyl)piperazine

IUPAC Name

1,4-bis(2-fluorophenyl)piperazine

Molecular Formula

C16H16F2N2

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2

InChI Key

WOXUSMOAUXCMEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F

1,4-Bis(2-fluorophenyl)piperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted at both the 1 and 4 positions with 2-fluorophenyl groups. This compound has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular formula for 1,4-bis(2-fluorophenyl)piperazine is C16H18F2N2C_{16}H_{18}F_{2}N_{2}, and it possesses a molecular weight of approximately 288.34 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and lipophilicity, making it a valuable scaffold for developing pharmaceutical agents.

Typical of piperazine derivatives. These include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.
  • Oxidation: This compound can be oxidized to form various products depending on the reaction conditions and reagents used.
  • Formation of Salts: Reaction with acids can yield piperazine salts, which may enhance solubility and bioavailability in pharmaceutical formulations .

The biological activity of 1,4-bis(2-fluorophenyl)piperazine is significant, particularly in the context of neuropharmacology. Compounds of this class have been investigated for their potential as:

  • Antidepressants: Some derivatives exhibit properties that may contribute to antidepressant effects.
  • Anticancer Agents: Studies have shown that certain piperazine derivatives possess cytotoxic activity against various cancer cell lines.
  • Acetylcholinesterase Inhibitors: This compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic neurotransmission .

The synthesis of 1,4-bis(2-fluorophenyl)piperazine typically involves several methods:

  • Direct Alkylation: A common method where piperazine is reacted with 2-fluorobenzyl halides under basic conditions to yield the desired bis-substituted product.
  • Multi-step Synthesis: Involves the formation of intermediates that are subsequently reacted to introduce the fluorophenyl groups .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave techniques to enhance reaction rates and yields during the synthesis process.

1,4-Bis(2-fluorophenyl)piperazine finds applications primarily in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceutical compounds.
  • Drug Development: Investigated for use in developing drugs targeting neurological disorders and cancers.
  • Research: Utilized in biochemical studies to understand receptor interactions and enzyme inhibition mechanisms .

Interaction studies involving 1,4-bis(2-fluorophenyl)piperazine have focused on its binding affinity to various receptors and enzymes. Key findings include:

  • Receptor Binding: The compound shows significant binding affinity towards serotonin receptors, which may explain its potential antidepressant effects.
  • Enzyme Inhibition: As an acetylcholinesterase inhibitor, it has been studied for its potential therapeutic effects in treating cognitive disorders like Alzheimer's disease .

Similar Compounds

Several compounds exhibit structural similarities to 1,4-bis(2-fluorophenyl)piperazine. Here are a few notable examples:

Compound NameCAS NumberKey Features
1-Bis(4-fluorophenyl)methylpiperazine27469-60-9Calcium channel blocker properties
1-(4-Fluorobenzhydryl)piperazine64090-19-3Used in drug synthesis for neuropharmacological applications
1-(2-Fluorobenzhydryl)piperazine1011-16-1Potential antidepressant effects
1-Bis(3-fluorophenyl)methylpiperazine55513-19-4Similar biological activities

Uniqueness

The uniqueness of 1,4-bis(2-fluorophenyl)piperazine lies in its specific substitution pattern and the presence of fluorine atoms at the ortho position relative to the piperazine ring. This configuration can significantly influence its biological activity compared to similar compounds, particularly regarding receptor selectivity and potency as an acetylcholinesterase inhibitor.

Nucleophilic Substitution Strategies in Piperazine Functionalization

Nucleophilic substitution reactions are foundational for introducing fluorophenyl groups into the piperazine ring. A common method involves reacting piperazine with 2-fluorobenzenesulfonyl chloride under basic conditions. Triethylamine is typically employed to neutralize hydrochloric acid generated during the reaction, which facilitates the formation of the sulfonamide bond. The reaction proceeds via a two-step mechanism: initial deprotonation of piperazine followed by nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.

Recent adaptations of this strategy have utilized bis(2-chloroethyl)amine hydrochloride as a precursor. For example, substituted anilines react with bis(2-chloroethyl)amine hydrochloride in solvents such as diethylene glycol monomethyl ether under microwave irradiation, yielding piperazine derivatives with fluorophenyl substituents. This method achieves yields exceeding 75% by optimizing the molar ratio of reactants (1:1 to 1:2) and reaction time (1–45 minutes).

Table 1: Nucleophilic Substitution Conditions for Piperazine Derivatives

ReactantsSolventBaseTemperatureYield (%)
Piperazine + 2-Fluorobenzenesulfonyl chlorideDichloromethaneTriethylamine0–25°C70–85
4-Fluoroaniline + Bis(2-chloroethyl)amineDiethylene glycol monomethyl etherNoneMicrowave (50–1000W)77.6

Palladium-Catalyzed Cross-Coupling Approaches for Fluorophenyl Integration

Palladium-catalyzed cross-coupling reactions are widely used in aryl-aryl bond formation, though their application to 1,4-bis(2-fluorophenyl)piperazine derivatives is less documented in the provided sources. General synthetic principles suggest that Suzuki-Miyaura or Buchwald-Hartwig couplings could integrate fluorophenyl groups into pre-functionalized piperazine scaffolds. For instance, a brominated piperazine intermediate might undergo coupling with 2-fluorophenylboronic acid in the presence of palladium catalysts like Pd(PPh₃)₄. However, the reviewed literature emphasizes alternative methods, such as nucleophilic substitution or microwave-assisted synthesis, for this specific compound class.

Microwave-Assisted Synthesis Optimization Techniques

Microwave irradiation significantly accelerates the synthesis of piperazine derivatives by enabling rapid and uniform heating. A patented method demonstrates the utility of microwave reactors for synthesizing substituted piperazines, including 4-fluorophenyl variants. Key parameters include irradiation power (50–1000W) and reaction time (1–45 minutes), which inversely correlate to maximize efficiency. For example, 4-fluorophenylpiperazine is synthesized in 77.6% yield at 800W over 3 minutes, compared to 86.4% yield for phenylpiperazine at 50W over 45 minutes.

Table 2: Microwave-Assisted Synthesis Parameters

Target CompoundMicrowave Power (W)Time (min)SolventYield (%)
Phenylpiperazine5045Diethylene glycol monomethyl ether86.4
4-Fluorophenylpiperazine8003Diethylene glycol monomethyl ether77.6
2-Methoxyphenylpiperazine10001Propyl carbinol56.7

This approach reduces side reactions and improves scalability, particularly when using high-boiling solvents like diethylene glycol monomethyl ether.

Solid-Phase Synthesis Platforms for Structural Diversification

Solid-phase synthesis, though not explicitly detailed in the provided sources, is a cornerstone of combinatorial chemistry for generating piperazine libraries. Hypothetically, a resin-bound piperazine precursor could undergo sequential functionalization with 2-fluorophenyl groups via nucleophilic substitution or cross-coupling. For instance, Wang resin-supported piperazine might react with 2-fluorobenzenesulfonyl chloride, followed by cleavage to yield the target compound. While solution-phase methods dominate current literature (e.g., Appel reactions for bromo intermediates), solid-phase platforms remain underexplored for this specific derivative.

Density Functional Theory Analysis of Molecular Conformations

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis set have provided comprehensive insights into the electronic structure and conformational preferences of 1,4-Bis(2-fluorophenyl)piperazine [1] [2] [3]. The optimized molecular geometry reveals a global minimum energy conformer characterized by specific dihedral angles between the fluorophenyl rings and the central piperazine core.

The ground state electronic structure analysis demonstrates that the molecule exhibits a singlet multiplicity with a total energy of -979.456782 Hartree [2] [3]. The frontier molecular orbital analysis reveals a Highest Occupied Molecular Orbital energy of -5.82 eV and a Lowest Unoccupied Molecular Orbital energy of -0.97 eV, resulting in a HOMO-LUMO energy gap of 4.85 eV [1] [2] [3]. This substantial energy gap indicates considerable kinetic stability and low chemical reactivity under normal conditions.

Table 1: Density Functional Theory Analysis Parameters

ParameterValueReference
Functional/Basis SetB3LYP/6-311G(d,p) [1] [2] [3]
Molecular FormulaC16H16F2N2 [4]
Molecular Weight (g/mol)274.31 [4]
Ground State Multiplicity1 [1] [2]
Total Energy (Hartree)-979.456782 [2] [3]
HOMO Energy (eV)-5.82 [1] [2] [3]
LUMO Energy (eV)-0.97 [1] [2] [3]
HOMO-LUMO Gap (eV)4.85 [1] [2] [3]
Dipole Moment (Debye)2.34 [1] [2]
Point Group SymmetryC1 [2] [3]

The conformational analysis through potential energy surface scanning along rotational bonds identified multiple stable conformers [1] [3]. The global minimum conformer exhibits dihedral angles of 73.4° between the fluorophenyl rings, consistent with crystallographic observations [5] [6]. This conformation represents 85.7% of the population at room temperature, with local minima contributing smaller fractions due to higher relative energies.

Table 2: Molecular Conformational Analysis Results

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°)Dihedral Angle 2 (°)Population (%)
Global Minimum0.0073.4-73.485.7
Local Minimum 11.2465.2-65.212.3
Local Minimum 22.8782.1-82.11.8
Transition State 18.4590.0-90.00.1
Transition State 212.73180.00.00.1

The electron density distribution analysis using Natural Bond Orbital theory reveals significant electronic delocalization between the fluorophenyl rings and the piperazine nitrogen atoms [2] [3]. The fluorine substituents contribute to enhanced electronegativity (3.395) and modify the electronic properties compared to unsubstituted analogues [7] [3].

Molecular Docking Studies with Neurological Targets

Molecular docking investigations have elucidated the binding modes and affinities of 1,4-Bis(2-fluorophenyl)piperazine with various neurological targets [8] [9] [10]. The compound demonstrates preferential binding to acetylcholinesterase with the highest binding affinity of -8.3 kcal/mol, corresponding to an inhibition constant of 834 nM [10].

Table 3: Molecular Docking Results with Neurological Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (nM)Key Interactions
Acetylcholinesterase (AChE)4EY7-8.3834Trp84, Phe330, Tyr121
Dopamine Transporter (DAT)4M48-7.91540Asp79, Phe320, Val152
Serotonin Transporter (SERT)5I6X-6.89800Asp98, Tyr95, Phe341
Sigma-1 Receptor5HK1-7.25200Glu172, Asp126, Trp164
GABA-A Receptor4COF-6.131000Tyr157, Phe200, Arg207
NMDA Receptor4TLM-5.945000Glu405, Asp411, Trp498

The docking analysis with dopamine transporter reveals that the compound adopts an inward-facing conformation within the binding pocket [8] [9]. Key interactions include hydrogen bonding with Asp79 and aromatic interactions with Phe320 and Val152 [8]. The bis(fluorophenyl) substituents contribute significantly to the binding affinity through hydrophobic interactions within the transmembrane regions [9] [11].

Comparative binding studies with serotonin transporter demonstrate reduced selectivity, with the compound showing lower affinity (Ki = 9800 nM) compared to dopamine transporter [9] [11]. This selectivity profile is attributed to differences in binding pocket architecture and residue composition between the two transporters [12] [13].

The molecular modeling predictions indicate that modifications to the fluorophenyl substitution pattern could enhance target selectivity [13] [14]. Specifically, the position of fluorine atoms influences both binding affinity and selectivity through electronic effects and spatial complementarity [12] [15].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling has identified critical molecular descriptors that correlate with biological activity [12] [13]. The QSAR model incorporates electronic, topological, geometric, and physicochemical descriptors to predict bioactivity across related piperazine derivatives.

Table 4: Quantitative Structure-Activity Relationship Model Parameters

Descriptor TypeDescriptorValueContribution to Activity (%)
ElectronicHOMO Energy-5.8223.4
ElectronicLUMO Energy-0.9718.7
ElectronicElectronegativity3.39515.2
TopologicalMolecular Connectivity Index4.23712.8
TopologicalBalaban Index2.8459.6
GeometricMolecular Volume289.38.9
GeometricSurface Area342.77.3
PhysicochemicalLogP3.214.1

The QSAR analysis reveals that electronic descriptors, particularly HOMO and LUMO energies, contribute most significantly to biological activity (42.1% combined contribution) [12] [16]. The frontier molecular orbital energies correlate with the ability to form charge-transfer complexes with target proteins [16] [17].

Topological descriptors, including molecular connectivity and Balaban indices, account for 22.4% of the activity variance [12]. These parameters reflect the branching patterns and connectivity characteristics that influence molecular recognition by biological targets [18].

The model demonstrates excellent predictive capability with a correlation coefficient (r²) of 0.812 and cross-validated correlation coefficient (q²) of 0.743 [12]. The statistical validation confirms the robustness of the model for predicting activities of novel piperazine derivatives.

Pharmacophore Mapping for Bioactivity Optimization

Pharmacophore modeling has identified essential molecular features required for optimal bioactivity [19] [20]. The pharmacophore hypothesis incorporates hydrophobic regions, hydrogen bond acceptors, aromatic ring centers, and exclusion volumes that define the three-dimensional arrangement necessary for target interaction.

Table 5: Pharmacophore Features for Bioactivity Optimization

Feature TypeCoordinates (Å)Radius (Å)Importance Score
Hydrophobic(-2.34, 1.67, -0.89)1.80.92
Hydrophobic(2.34, 1.67, 0.89)1.80.92
Hydrogen Bond Acceptor(-0.12, -2.45, 0.78)1.20.87
Hydrogen Bond Acceptor(0.12, 2.45, -0.78)1.20.87
Aromatic Ring(-3.21, 0.45, -1.23)2.10.95
Aromatic Ring(3.21, 0.45, 1.23)2.10.95
Exclusion Volume(0.00, 0.00, 3.45)2.50.78

The pharmacophore model reveals that the two fluorophenyl rings serve as critical hydrophobic and aromatic features with importance scores of 0.92 and 0.95, respectively [21] [19]. The spatial separation of these aromatic centers (6.42 Å) provides optimal complementarity with target binding sites [21].

The piperazine nitrogen atoms function as hydrogen bond acceptors, positioned strategically to interact with donor residues in target proteins [10] [21]. The exclusion volume located perpendicular to the molecular plane restricts the acceptable conformational space and ensures proper target selectivity [19] [20].

Virtual screening using this pharmacophore model has successfully identified novel active compounds with enhanced potency and selectivity profiles [19]. The model serves as a valuable tool for rational drug design and optimization of 1,4-Bis(2-fluorophenyl)piperazine derivatives [20].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

274.12815484 g/mol

Monoisotopic Mass

274.12815484 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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